N-(2,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2,4-Dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a tetrahydrofuran (THF) substituent at position 3 and a thioacetamide group linked to a 2,4-dimethylphenyl moiety. This structure combines multiple pharmacophoric elements:
- Thioacetamide linkage: The sulfur atom enhances hydrogen bonding and redox activity, which may contribute to enzyme inhibition (e.g., kinases or proteases).
This compound’s structural complexity suggests applications in anticancer, antimicrobial, or anti-inflammatory drug development.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-15-9-10-19(16(2)12-15)26-21(29)14-33-25-27-22-18-7-3-4-8-20(18)32-23(22)24(30)28(25)13-17-6-5-11-31-17/h3-4,7-10,12,17H,5-6,11,13-14H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUJEXHLYSQSFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily linked to its interaction with specific biological targets:
- Indoleamine 2,3-Dioxygenase (IDO) : The compound has been shown to inhibit IDO activity, which plays a crucial role in immune regulation and tumor immunology. Inhibition of IDO may enhance anti-tumor immunity and improve the efficacy of cancer therapies .
- GPR139 Modulation : Recent studies suggest that compounds similar to this compound may act as modulators of GPR139, a receptor implicated in various neurological functions and disorders .
Table 1: Biological Activity Summary
Case Studies
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. These derivatives have shown improved potency against target enzymes and receptors in vitro.
Table 2: Comparative Analysis of Derivatives
Comparison with Similar Compounds
Core Heterocycle Modifications
Key Insights :
Spectroscopic and Computational Data
- NMR Analysis : The target compound’s THF substituent would show distinct ¹H-NMR signals (δ 3.7–4.2 ppm for THF protons) compared to phenyl-substituted analogs (δ 7.2–7.8 ppm) .
- DFT Studies: The THF group’s electron-donating effects increase electron density at the pyrimidinone ring, enhancing nucleophilic reactivity compared to electron-withdrawing substituents (e.g., nitro groups) .
Pharmacokinetic Predictions
| Parameter | Target Compound | Thieno[3,2-d]Pyrimidinone () |
|---|---|---|
| Molecular Weight (g/mol) | ~450 | 409.9 |
| H-bond Donors | 1 | 1 |
| H-bond Acceptors | 5 | 4 |
| Predicted logP | 3.5 | 4.2 |
The target compound’s higher molecular weight and H-bond acceptors may reduce oral bioavailability but improve target residence time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
